molecular formula C22H14F2N2O3 B2988865 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-67-1

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2988865
CAS RN: 862977-67-1
M. Wt: 392.362
InChI Key: LYEXVFAYSVLCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as FLBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide involves its ability to modulate specific signaling pathways involved in various cellular processes, including cell growth, proliferation, and survival. 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in these pathways. Furthermore, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been found to interact with specific receptors, such as the cannabinoid receptor CB1, which plays a role in pain modulation and inflammation.
Biochemical and Physiological Effects:
3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific target and pathway involved. In cancer cells, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been found to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In addition, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. Furthermore, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been found to protect neurons from oxidative stress and neurotoxicity, leading to improved neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is its potential as a multi-targeted therapeutic agent, due to its ability to modulate multiple signaling pathways involved in various diseases. In addition, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has demonstrated good pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, one limitation of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is its relatively low potency compared to other compounds targeting similar pathways, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, including the development of more potent analogs and the investigation of its potential in combination with other therapeutic agents. In addition, further studies are needed to elucidate the specific mechanisms of action of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide and to identify additional targets and pathways involved in its effects. Furthermore, the potential use of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide as a diagnostic tool for specific diseases, such as cancer, warrants further investigation.

Synthesis Methods

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can be synthesized through a series of chemical reactions, starting with the condensation of 3-fluorophenylacetic acid with 4-fluorobenzoic acid, followed by the conversion of the resulting intermediate to the corresponding amide using thionyl chloride and N,N-dimethylformamide. The amide is then cyclized using potassium carbonate and dimethyl sulfoxide to yield the final product, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide.

Scientific Research Applications

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor development and progression. In addition, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been investigated for its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O3/c23-14-10-8-13(9-11-14)21(27)26-19-17-6-1-2-7-18(17)29-20(19)22(28)25-16-5-3-4-15(24)12-16/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEXVFAYSVLCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.